molecular formula C19H19ClN2O4S B2427598 N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868369-31-7

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2427598
CAS No.: 868369-31-7
M. Wt: 406.88
InChI Key: KSGWFNJMRNDWCG-VZCXRCSSSA-N
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Description

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a synthetic compound featuring a benzothiazole core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its diverse and significant biological activities . This specific derivative is provided for research purposes to investigate its potential in various scientific fields. The benzothiazole nucleus is a fundamental structure in many compounds with demonstrated antimicrobial, anticancer, and antitumor properties, making it a key area of interest for developing new therapeutic agents . Furthermore, the structural motif of a benzothiazole ring with an electron-withdrawing group and a ylidene substituent is shared with merocyanine dyes. Compounds with this merocyanine chromophore are of significant interest as dyes and fluorescent labels in materials science and bioimaging applications . The molecular architecture of this compound, which incorporates a 3,4,5-trimethoxybenzamide group, suggests potential for interaction with various biological targets. The trimethoxyphenyl moiety is a common pharmacophore in many biologically active molecules and is often associated with interactions involving tubulin, which is a known target for anticancer agents. Researchers can utilize this compound as a key intermediate to synthesize more complex molecules or as a probe to study biochemical pathways and develop new diagnostic dyes.

Properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-10-6-7-12(20)17-15(10)22(2)19(27-17)21-18(23)11-8-13(24-3)16(26-5)14(9-11)25-4/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGWFNJMRNDWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves the condensation of 7-chloro-3,4-dimethyl-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under an inert atmosphere, and at a controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar structures, such as 2-aminobenzothiazole or 2-mercaptobenzothiazole.

    Trimethoxybenzamides: Compounds like 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzylamine.

Uniqueness

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is unique due to the specific combination of the benzothiazole and trimethoxybenzamide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a benzothiazole moiety and a trimethoxybenzamide group, which contribute to its diverse biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 2Z 7 chloro 3 4 dimethyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 3 4 5 trimethoxybenzamide\text{N 2Z 7 chloro 3 4 dimethyl 2 3 dihydro 1 3 benzothiazol 2 ylidene 3 4 5 trimethoxybenzamide}

Molecular Formula: C15_{15}H16_{16}ClN2_{2}O3_{3}S
Molecular Weight: 328.81 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • Mechanism of Action: The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50_{50}) for MCF-7 were reported at 3.18 ± 0.11 µM and for HeLa at 8.12 ± 0.43 µM .

Antimicrobial Activity

Research indicates that similar compounds exhibit antimicrobial properties:

  • Activity Spectrum: Compounds with structural similarities to this compound have shown activity against various bacterial strains and fungi.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation: Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration: The compound may influence the expression of genes associated with cancer progression and metastasis.

Case Studies

  • Cytotoxicity Assays:
    • A study conducted on the efficacy of this compound revealed its potential as a chemotherapeutic agent through differential expression analysis of kinases NEK6, NEK7, and NEK9 in breast and cervical cancers .
  • In Silico Studies:
    • Molecular docking studies suggest strong binding affinity to target proteins involved in cancer progression such as TP53 and NF-kappa-B .

Comparative Analysis

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
N-(7-chloro...BenzothiazoleHigh (GI50_{50} = 3.18 µM)Moderate
Similar CompoundsVariousVariableHigh

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